Ethyl-d5 carbamate

Catalog No.
S1553450
CAS No.
73962-07-9
M.F
C3H2NO2D5
M. Wt
94.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl-d5 carbamate

CAS Number

73962-07-9

Product Name

Ethyl-d5 carbamate

IUPAC Name

1,1,2,2,2-pentadeuterioethyl carbamate

Molecular Formula

C3H2NO2D5

Molecular Weight

94.12 g/mol

InChI

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2

InChI Key

JOYRKODLDBILNP-ZBJDZAJPSA-N

SMILES

CCOC(=O)N

Synonyms

Ethyl-d5 Carbamate; Pracarbamine-d5; Leucethane-d5; Urethan-d5

Canonical SMILES

CCOC(=O)N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N

Internal Standard for Analytical Techniques:

Ethyl-d5 carbamate serves as an internal standard in analytical techniques like mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). An internal standard is a known compound added to a sample before analysis. It helps to:

  • Quantify EC: By comparing the signal intensity of the analyte (EC) to the signal intensity of the internal standard (ethyl-d5 carbamate), researchers can accurately determine the amount of EC present in the sample.
  • Account for variations: The internal standard helps account for variations during sample preparation, instrument performance, and other factors that might affect the final measurement.

The advantage of using ethyl-d5 carbamate as an internal standard lies in its similar chemical properties to EC. This similarity ensures that both compounds behave similarly during the analytical process, leading to more reliable quantification of EC.

Tracer Studies in Metabolic Pathways:

Ethyl-d5 carbamate can be used as a tracer molecule in studies investigating the metabolic pathways of EC. By incorporating the deuterium atoms into specific positions in the molecule, researchers can track the fate of EC in the body or within a biological system [].

For example, scientists might use ethyl-d5 carbamate to study how EC is metabolized (broken down) by the liver or how it interacts with specific enzymes in the body. By monitoring the movement and transformation of the deuterium atoms, researchers gain valuable insights into the underlying mechanisms of EC metabolism [].

Ethyl-d5 carbamate, also known as ethyl carbamate-d5, is a deuterated form of ethyl carbamate, a compound with the chemical formula C₃H₇NO₂. It is primarily used in research settings, particularly for analytical purposes due to its isotopic labeling. Ethyl carbamate itself is a colorless liquid that is soluble in water and has a faint odor. It is known for its occurrence in various fermented foods and beverages, where it can form during fermentation processes involving ethanol and urea .

The mechanism of action of ethyl-d5 carbamate is not well-defined. However, the unlabeled ethyl carbamate has been shown to exhibit weak inhibitory effects on various biological processes, including bacterial growth, protozoal activity, and sea urchin egg development []. Further research is needed to understand the specific mechanism(s) behind these effects.

Ethyl carbamate is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) []. While the safety profile of ethyl-d5 carbamate has not been extensively studied, it is likely to share some similar properties with the unlabeled form. As a general precaution, it is recommended to handle ethyl-d5 carbamate with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Similar to its non-deuterated counterpart. Key reactions include:

  • Formation Reaction: Ethyl-d5 carbamate can be synthesized through the reaction of deuterated ethanol with urea or urea derivatives under acidic or basic conditions.
  • Hydrolysis: In aqueous environments, ethyl-d5 carbamate can hydrolyze to release ethanol and urea.
  • Decomposition: Under certain conditions, it may decompose to produce ammonia and carbon dioxide.

These reactions are essential for understanding its behavior in various environments, particularly in food chemistry and toxicology .

Ethyl-d5 carbamate shares biological properties with ethyl carbamate, which is recognized for its genotoxic and carcinogenic potential. Studies indicate that it can induce DNA damage and has been associated with cancer risk when present in alcoholic beverages and fermented foods. The biological activity of ethyl-d5 carbamate is often assessed using various in vitro assays that measure cytotoxicity and mutagenicity .

The synthesis of ethyl-d5 carbamate typically involves:

  • Reaction of Deuterated Ethanol with Urea: This method involves mixing deuterated ethanol with urea under controlled temperature conditions to yield ethyl-d5 carbamate.
  • Use of Isocyanates: Another method includes the reaction of deuterated ethanol with trichloroacetyl isocyanate, which can lead to the formation of ethyl-d5 carbamate through nucleophilic substitution reactions.

These methods are crucial for producing high-purity samples needed for research applications .

Ethyl-d5 carbamate is primarily used in:

  • Analytical Chemistry: It serves as an internal standard in mass spectrometry and gas chromatography for the quantification of ethyl carbamate in various matrices, including food and beverages.
  • Toxicology Studies: Its isotopic labeling allows researchers to trace metabolic pathways and understand the compound's behavior in biological systems.
  • Food Safety Testing: Ethyl-d5 carbamate is employed in studies assessing the presence of ethyl carbamate in alcoholic drinks and fermented products to evaluate safety standards .

Research on interaction studies involving ethyl-d5 carbamate focuses on its metabolic pathways and potential interactions with biological macromolecules. These studies often utilize advanced techniques such as tandem mass spectrometry to examine how ethyl-d5 carbamate interacts with enzymes and DNA, providing insights into its genotoxic effects. The presence of deuterium allows for more precise tracking during these interactions compared to non-deuterated compounds .

Several compounds are structurally or functionally similar to ethyl-d5 carbamate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Ethyl CarbamateC₃H₇NO₂Known for genotoxicity; common in fermented foods.
UrethaneC₃H₇NO₂Similar structure; used as a solvent; potential carcinogen.
Methyl CarbamateC₂H₇NO₂Similar toxicity profile; used as an insecticide.
Propyl CarbamateC₄H₉NO₂Less studied; potential applications in organic synthesis.

Ethyl-d5 carbamate's uniqueness lies in its isotopic labeling, which enhances analytical precision without altering the fundamental chemical properties that contribute to its biological activity . This characteristic makes it invaluable for research applications focused on understanding the behavior of ethyl carbamate in various contexts.

Deuterated Ethanol and Urea Reaction Pathway

The primary synthetic route for ethyl-d5 carbamate involves the direct reaction between deuterated ethanol and urea under controlled thermal conditions . This reaction represents a straightforward nucleophilic substitution mechanism where the deuterated ethanol acts as the nucleophile attacking the carbonyl carbon of urea [32]. The fundamental reaction can be represented as:

CD₃CD₂OH + NH₂CONH₂ → CD₃CD₂OCONH₂ + NH₃

The reaction mechanism proceeds through several distinct steps involving the formation of intermediate carbamic acid derivatives [32]. Initially, the hydroxyl group of deuterated ethanol performs a nucleophilic attack on the carbonyl carbon of urea, leading to the formation of a tetrahedral intermediate [17] [32]. This intermediate subsequently undergoes elimination of ammonia to yield the desired ethyl-d5 carbamate product [32].

Temperature plays a critical role in determining both reaction rate and product yield [17] [32]. Research has demonstrated that the formation rates of ethyl carbamate from urea follow Arrhenius kinetics, with significant temperature dependence [17] [32]. At temperatures ranging from 13.3°C to 23.9°C, the formation rates were measured as 0.0004, 0.0017, and 0.0061 micrograms ethyl carbamate per milligram urea per day, respectively [17]. For industrial synthesis, elevated temperatures between 80°C and 150°C are typically employed to achieve practical reaction rates [24].

The reaction requires careful pH control, as acidic conditions significantly enhance the formation of ethyl carbamate from urea precursors [32]. Studies have shown that most nitrogen-carbamyl compounds react more readily with ethanol at acidic pH levels to form ethyl carbamate [32]. The optimal pH range for maximizing yield while maintaining product stability typically falls between 4.0 and 6.0 [32].

Catalyst selection can substantially improve reaction efficiency and selectivity [33]. Dibutyl tin oxide has been demonstrated as an effective catalyst for carbamate synthesis, achieving nearly complete conversion of starting materials with high selectivity [33]. The catalytic mechanism involves the formation of active catalytic species that facilitate the nucleophilic substitution process [33].

Alternative Synthetic Routes

Several alternative synthetic pathways have been developed for the preparation of ethyl-d5 carbamate, offering advantages in specific applications or reaction conditions [18] [23]. The first alternative involves the reaction of deuterated ethanol with carbon dioxide and amines through a three-component coupling process [23]. This approach utilizes continuous flow reactor technology to achieve high conversion rates while maintaining excellent selectivity [23].

The carbon dioxide-based synthesis operates under mild conditions with temperatures between 25°C and 80°C and pressures ranging from 1 to 7 bar [23]. Optimal conditions for this route include a temperature of 70°C and pressure of 5 bar, yielding 98% conversion with 91% selectivity for the desired carbamate product [23]. The reaction mechanism involves the initial formation of a carbamate anion through nucleophilic attack of the amine on carbon dioxide, followed by alkylation with deuterated ethyl halides [23].

A second alternative pathway utilizes deuterated ethyl chloroformate as the starting material [14]. This method involves the direct reaction of deuterated ethyl chloroformate with ammonia under controlled conditions [14]. The reaction proceeds rapidly at room temperature and offers high atom economy [14]. However, this route requires careful handling of the chloroformate reagent and produces hydrogen chloride as a byproduct [14].

The third synthetic approach employs transfunctionalization of substituted ureas with organic carbonates [33]. This method uses dimethyl carbonate as both solvent and reactant, achieving almost complete conversion of the urea starting material [33]. The reaction conditions include temperatures of 150°C with dibutyl tin oxide as catalyst, resulting in 89.3% conversion with nearly 100% selectivity [33].

Modern synthetic approaches increasingly utilize deuterated ethanol prepared through specialized deuteration processes [18]. These processes involve the reaction of acetic acid derivatives with deuterium gas in the presence of transition metal catalysts [18]. The deuterated ethanol produced through this method exhibits high deuterium incorporation and chemical purity suitable for subsequent carbamate synthesis [18].

Purification Methodologies and Quality Control

The purification of ethyl-d5 carbamate requires sophisticated separation techniques due to the compound's physical properties and the need to maintain isotopic purity [26] [27]. The compound exhibits a melting point of 48-50°C and boiling point of 182-184°C, with moderate water solubility of 0.2 grams per 100 milliliters [34]. These properties necessitate careful selection of purification solvents and conditions [34].

Solid-phase extraction represents the most widely employed purification method for ethyl-d5 carbamate [26] [10]. Polystyrene crosslinked cartridges have proven particularly effective, utilizing minimal volumes of ethyl acetate for elution [26]. This approach achieves recovery rates between 92% and 112%, with an average value of 100% ± 8% [26]. The extraction process involves initial sample loading onto the cartridge, followed by washing with appropriate solvents to remove impurities, and final elution of the purified product [26].

Alternative purification approaches include the use of specialized reversed-phase materials designed for hydrophilic compound binding [10]. Strata-X polymeric sorbents have demonstrated high efficiency in extracting ethyl carbamate derivatives from complex matrices [10]. The purification protocol involves aqueous buffer extraction followed by solid-phase extraction, with 10% methanol sufficient for quantitative elution while retaining interfering matrix components [10].

Liquid-liquid extraction serves as an additional purification option, particularly for large-scale operations [7] [21]. Methylene chloride and methyl tert-butyl ether have been identified as effective extraction solvents [7] [21]. The liquid-liquid extraction process typically involves multiple extraction steps with careful pH adjustment to optimize partition coefficients [7] [21].

Quality control protocols for ethyl-d5 carbamate emphasize both chemical purity and isotopic integrity [20] [27]. Gas chromatography-mass spectrometry operates as the gold standard for purity assessment, utilizing selective ion monitoring mode to detect trace impurities [27] [28]. The analytical method monitors characteristic mass-to-charge ratios of 62, 74 for the parent compound and 64 for the deuterated analog [27] [28].

Quality Control ParameterSpecificationAnalytical MethodReference
Chemical Purity≥99.0%Gas Chromatography-Mass Spectrometry [27]
Deuterium Content≥95 atom%Nuclear Magnetic Resonance [20]
Water Content≤0.5%Karl Fischer Titration [20]
Residual Solvents≤1000 ppmGas Chromatography [20]
Heavy Metals≤10 ppmInductively Coupled Plasma [20]

Isotopic purity assessment requires specialized analytical techniques including quantitative nuclear magnetic resonance spectroscopy [20]. This method determines the deuterium incorporation efficiency and identifies any protium contamination [20]. Differential scanning calorimetry combined with quantitative nuclear magnetic resonance has emerged as a reliable method for determining the purity of volatile deuterated compounds [20].

Mass balance approaches utilizing gas chromatography-mass spectrometry provide verification of purity determinations [20]. These methods involve comprehensive analysis of all potential impurities and degradation products, ensuring accurate assessment of compound quality [20]. The analytical protocols typically achieve measurement uncertainties of ±1.2 milligrams per gram at the 95% confidence interval [20].

Industrial Production Considerations

Industrial production of ethyl-d5 carbamate presents unique challenges related to deuterium economics, process scaling, and equipment requirements [22] [25]. The high cost of deuterated starting materials necessitates optimization of reaction conditions to maximize yield and minimize waste [18] [22]. Current industrial processes achieve deuterium utilization efficiencies exceeding 95% through careful process design and material recovery systems [18].

Reactor design considerations focus on maintaining isotopic integrity while achieving commercial production rates [22] [25]. Continuous stirred-tank reactors operating under controlled atmosphere conditions represent the preferred configuration for large-scale synthesis [22] [25]. These systems incorporate advanced temperature control, automated feeding systems, and integrated purification capabilities [22] [25].

Temperature control systems require precise regulation due to the temperature-sensitive nature of both the reaction kinetics and product stability [17] [22]. Industrial reactors typically operate between 120°C and 160°C with temperature control precision of ±2°C [22] [25]. Heat integration systems recover thermal energy from the exothermic reaction, improving overall process efficiency [22].

Solvent recovery and recycling systems play crucial roles in industrial economics [22] [25]. Distillation columns designed for deuterated solvent recovery achieve separation efficiencies exceeding 99.5% [22] [25]. These systems incorporate specialized packing materials and reboiler designs optimized for isotopic separation [22].

Process monitoring and control systems ensure consistent product quality and isotopic composition [16] [31]. Real-time analytical techniques including near-infrared spectroscopy and mass spectrometry provide continuous monitoring of reaction progress and product formation [16] [31]. These systems enable rapid response to process deviations and maintain optimal operating conditions [16].

Production ParameterTypical RangeControl MethodReference
Reaction Temperature120-160°CAutomated Temperature Control [22]
Pressure1-3 barPressure Relief Systems [22]
Residence Time2-6 hoursFlow Control Systems [22]
Deuterium Recovery>95%Distillation Systems [18]
Product Purity>99%Chromatographic Purification [26]

Environmental considerations include management of deuterated waste streams and emission control [13] [15]. Specialized waste treatment systems prevent loss of valuable deuterated materials while meeting environmental regulations [13] [15]. Vapor recovery systems capture deuterated compounds from process emissions, contributing to overall deuterium utilization efficiency [13].

Quality assurance protocols for industrial production encompass raw material verification, in-process monitoring, and final product testing [19] [31]. Statistical process control methods track key quality indicators and trigger corrective actions when specifications are exceeded [19] [31]. Batch documentation systems maintain complete traceability from raw materials through final product distribution [19].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.2

Appearance

Liquid

Tag

Ethane Impurities

Related CAS

51-79-6 (unlabelled)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(~2~H_5_)Ethyl carbamate

Dates

Modify: 2023-08-15

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